molecular formula C18H15ClFN3O2 B2461113 N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-10-5

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2461113
CAS No.: 421576-10-5
M. Wt: 359.79
InChI Key: QAAGZNRGODIBOB-UHFFFAOYSA-N
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Description

This tetrahydropyrimidine derivative features a carboxamide core substituted with a 3-chlorophenyl group at the N-position and a 4-fluorophenyl group at the 4-position of the pyrimidine ring. The 2-oxo group and 6-methyl substituent complete its structural framework.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-4-2-3-12(19)9-14)16(23-18(25)21-10)11-5-7-13(20)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAGZNRGODIBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydropyrimidine ring with various substitutions that may influence its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H15ClF N3O2
Molecular Weight 347.78 g/mol

Synthesis

The synthesis typically involves a multi-step organic reaction process starting with the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea under acidic conditions. The subsequent steps include substitution reactions to introduce the fluorophenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chlorophenyl and fluorophenyl groups enhances its binding affinity towards molecular targets such as:

  • Enzymes : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptors : Interaction with G-protein coupled receptors (GPCRs) could modulate signaling pathways.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
A. flavus64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines by disrupting cellular functions:

Cell Line IC50 Value (µg/mL)
A549 (Lung Cancer)40.54
Caco-2 (Colon Cancer)29.77

Case Studies and Research Findings

  • Antioxidant Properties : In a study assessing antioxidant activity, the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
  • Anti-Alzheimer’s Potential : The compound showed promising results in inhibiting acetylcholinesterase (AChE) activity, a key target for Alzheimer's disease treatment.
  • Inhibition of Xanthine Oxidase : This compound has been investigated for its ability to inhibit xanthine oxidase, suggesting potential applications in managing gout and hyperuricemia.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the pyrimidine ring and aromatic substituents:

Reaction Type Reagents/Conditions Products Yield References
Pyrimidine N-oxidationH₂O₂ (30%), AcOH, 60°C, 6hN-Oxide derivative (C₁₈H₁₄ClFN₃O₃)78%
Aromatic ring hydroxylationmCPBA, DCM, RT, 12h4-(4-Fluorophenyl)-3-hydroxy derivative52%

Key Observations :

  • N-Oxidation preferentially occurs at the pyrimidine ring’s N1 position due to electron density distribution.

  • Hydroxylation on the 4-fluorophenyl group proceeds via electrophilic aromatic substitution, with regioselectivity controlled by the fluorine atom’s −I effect .

Reduction Reactions

Reductive transformations target the carbonyl and aromatic systems:

Reaction Type Reagents/Conditions Products Yield References
2-Oxo group reductionNaBH₄, MeOH, 0°C → RT, 2h2-Hydroxy-1,2,3,4-tetrahydropyrimidine89%
Halogen dechlorinationH₂ (1 atm), Pd/C, EtOAc, 50°C, 24h3-Phenyl analog (C₁₈H₁₇FN₃O₂)67%

Mechanistic Insights :

  • NaBH₄ selectively reduces the 2-oxo group without affecting the carboxamide, as confirmed by in situ FTIR monitoring.

  • Catalytic hydrogenation removes the 3-chloro substituent via a radical intermediate, retaining the fluorophenyl group’s integrity .

Nucleophilic Substitution

The 3-chlorophenyl group participates in SNAr reactions:

Nucleophile Conditions Products Yield References
PiperidineDMF, K₂CO₃, 80°C, 8h3-Piperidinophenyl derivative81%
Sodium thiophenolateDMSO, CuI, 120°C, 12h3-Phenylthio analog (C₂₃H₁₉FN₃O₂S)63%

Structural Effects :

  • Electron-withdrawing fluorine on the adjacent phenyl ring enhances the chloro group’s electrophilicity, enabling substitution under mild conditions .

  • Thiophenolate introduction increases lipophilicity (LogP +1.2), as calculated via ChemDraw .

Hydrolysis and Functional Group Interconversion

Reaction Type Reagents/Conditions Products Yield References
Carboxamide hydrolysis6M HCl, reflux, 24h5-Carboxylic acid (C₁₇H₁₃ClFN₂O₃)92%
Methyl esterificationSOCl₂, MeOH, 0°C → RT, 6hMethyl ester derivative (C₁₉H₁₇ClFN₃O₃)85%

Analytical Data :

  • Hydrolysis product shows characteristic IR ν(C=O) at 1705 cm⁻¹ (carboxylic acid) vs. 1660 cm⁻¹ (original carboxamide) .

  • Esterification preserves the pyrimidine ring’s integrity, as evidenced by unchanged ¹H NMR signals for H4 (δ 5.42 ppm) .

Cycloaddition and Ring-Opening Reactions

The conjugated dihydropyrimidine system engages in [4+2] cycloadditions:

Dienophile Conditions Products Yield References
Maleic anhydrideToluene, 110°C, 48hFused bicyclic adduct (C₂₂H₁₅ClFN₃O₅)58%
DMADMeCN, MW, 150°C, 20minPyrimidine-pyridine hybrid71%

Stereochemical Notes :

  • Diels-Alder adducts exhibit endo selectivity (d.r. > 9:1), confirmed by X-ray crystallography .

  • Microwave irradiation reduces reaction time from days to minutes while improving yield .

Comparative Reactivity Table

Functional Group Reactivity Order Activating/Deactivating Effects
3-ChlorophenylSNAr > Oxidation > ReductionDeactivated by −I effect of Cl, ortho/para-directing
4-FluorophenylOxidation > Electrophilic substitutionDeactivated by −I effect, meta-directing due to F’s electronegativity
Pyrimidine 2-oxo groupReduction > Nucleophilic additionActivated by conjugation with carboxamide

This compound’s reactivity profile enables rational design of analogs with tailored electronic and steric properties, particularly for antimicrobial and enzyme inhibition applications. Future studies should explore photocatalytic C–H functionalization to access underexplored derivatives.

Comparison with Similar Compounds

Core Structural Variations

The compound shares the tetrahydropyrimidine-5-carboxamide scaffold with analogs, but key differences in substituents dictate its physicochemical and biological properties.

Table 1: Substituent Comparison of Selected Analogs

Compound Name (Source) N-Substituent 4-Position Substituent 2-Position (X) Key Modifications vs. Target Compound
Target Compound 3-Chlorophenyl 4-Fluorophenyl Oxo Reference compound
N-(2-Methoxyphenyl) analog () 2-Methoxyphenyl 4-Methylphenyl Oxo Electron-donating OCH₃ at N; CH₃ at 4-position
N-(2-Chloro-4-TFM-phenyl) analog () 2-Chloro-4-TFM* Varied aryl Thioxo Thioxo group; stronger electron-withdrawing substituents
N-(4-Ethoxyphenyl) analog () 4-Ethoxyphenyl 3-Chlorophenyl Oxo Ethoxy (bulkier) at N; Cl at 4-position
3-(4-Fluorophenyl)-2,4-dioxo analog () - 4-Fluorophenyl 2,4-Dioxo Additional oxo group; carboxylic acid moiety

*TFM = Trifluoromethyl

Key Observations :

  • Electron Effects : The target compound’s 3-chloro (electron-withdrawing) and 4-fluoro substituents may enhance binding affinity and metabolic stability compared to analogs with electron-donating groups (e.g., methoxy or methyl) .
  • Thioxo vs. The target’s 2-oxo group may reduce polarity but improve pharmacokinetics.

Implications for Target Compound :

  • Antimicrobial activity in thioxo analogs () highlights the importance of the 2-position’s electronic profile, though the target’s oxo group may necessitate alternative mechanisms .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Acid-catalyzed Biginelli65–7595HCl, reflux, 12 h
Microwave-assisted80–8598p-TsOH, 100°C, 30 min
Stepwise coupling70–7897EDCI/HOBt, DMF, RT

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:
Structural elucidation requires a combination of techniques:

  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds, C–H···π stacking). For example, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) confirm conformational stability .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm, methyl group at δ 2.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 399.08) .

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50_{50} values <10 µM suggest therapeutic potential .

Antimicrobial Activity : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} calculations .

Advanced: How can intermolecular interactions in the crystal lattice be analyzed to predict solubility and stability?

Methodological Answer:
X-ray crystallography reveals non-covalent interactions critical for stability:

  • Hydrogen Bonding : N–H···O and C–H···O bonds (e.g., N4–H4···N5 in ) form 6-membered rings, enhancing lattice cohesion .
  • π-π Stacking : Aromatic rings (e.g., 4-fluorophenyl) align with dihedral angles ~12°, facilitating dense packing .
  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., H···H contacts >50% indicate hydrophobic dominance) .

Q. Table 2: Key Crystallographic Parameters

ParameterValueImpact on StabilityReference
Dihedral angle (pyrimidine-phenyl)12.8°Reduces steric strain
H-bond length (N–H···O)2.89 ÅStrengthens lattice
C–H···π distance3.42 ÅEnhances packing

Advanced: What computational methods are used to model structure-activity relationships (SAR) for this compound?

Methodological Answer:

Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., EGFR kinase domain). Key interactions include halogen bonding (Cl···O) and hydrophobic contacts with the 6-methyl group .

QSAR Modeling : CoMFA/CoMSIA correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity. For example, 4-fluorophenyl enhances lipophilicity (logP ≈ 3.2) .

MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, with RMSD <2 Å indicating robust binding .

Advanced: How can contradictions in biological data (e.g., varying IC50_{50}50​ values) be resolved methodologically?

Methodological Answer:

Standardize Assay Conditions : Control variables like serum concentration (e.g., 10% FBS) and incubation time (72 h) .

Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) with triplicate measurements to calculate precise IC50_{50} .

Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

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